molecular formula C13H20N4O2 B6769020 N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide

N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide

Cat. No.: B6769020
M. Wt: 264.32 g/mol
InChI Key: RPWOJQOLLZGOEE-UHFFFAOYSA-N
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Description

N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a methyl group at the 3-position and a morpholine ring substituted with a propyl group at the 2-position

Properties

IUPAC Name

N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-4-11-9-17(7-8-19-11)13(18)15-12-5-6-14-16-10(12)2/h5-6,11H,3-4,7-9H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWOJQOLLZGOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCO1)C(=O)NC2=C(N=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions.

    Substitution Reactions: The methyl group is introduced at the 3-position of the pyridazine ring through electrophilic substitution reactions using methylating agents like methyl iodide.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with propyl halides under basic conditions.

    Coupling Reaction: The final step involves coupling the 3-methylpyridazine derivative with the 2-propylmorpholine derivative using coupling agents like carbodiimides to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where the propyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as certain pharmaceuticals and agrochemicals.

Uniqueness

N-(3-methylpyridazin-4-yl)-2-propylmorpholine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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